![molecular formula C17H11F2N3S B2450354 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide CAS No. 1825529-52-9](/img/structure/B2450354.png)
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds and have diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized using techniques such as cyclization, condensation, and substitution reactions .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a cyanamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .Aplicaciones Científicas De Investigación
Novel Acceptor in Conjugated Polymers
The synthesis of novel acceptors like cyano substituted benzothiadiazoles has shown that replacing fluorine substituents in polymers with cyano groups can alter charge transport from unipolar p-type to unipolar n-type. This change in electron affinity and optical band gaps due to the cyano groups has significant implications in the field of materials science and electronic devices (Casey et al., 2015).
Antimicrobial and Antifungal Applications
Thiazole derivatives have been studied for their antimicrobial and antifungal properties. Compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole have shown moderate antibacterial activity against certain strains of bacteria and high antifungal activity against specific fungal strains. This highlights their potential in developing new antimicrobial and antifungal agents (Kubba & Rahim, 2018).
Anticancer Potential
Thiazole and thiadiazole derivatives have shown promise as anticancer agents. Studies on compounds containing thiazole moieties have revealed significant anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential for these compounds in cancer therapy (Gomha et al., 2017).
Corrosion Inhibition
Research on thiazoles has also indicated their effectiveness as corrosion inhibitors, particularly on copper surfaces. This could be highly beneficial in industrial applications where corrosion resistance is crucial (Farahati et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3S/c18-13-7-4-8-14(19)17(13)15-10-23-16(21-15)9-22(11-20)12-5-2-1-3-6-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOPWJXVGSTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=NC(=CS2)C3=C(C=CC=C3F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
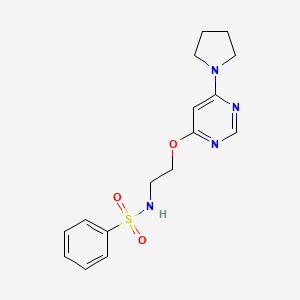
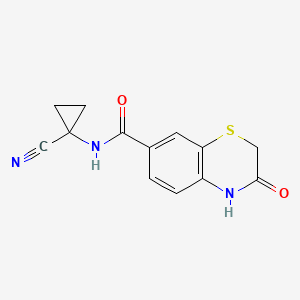
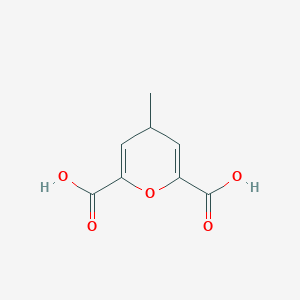
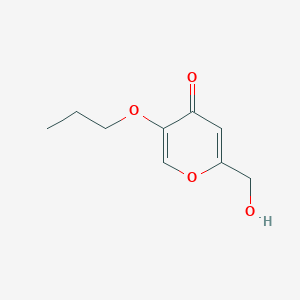
![1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2450279.png)
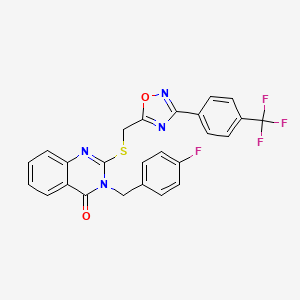
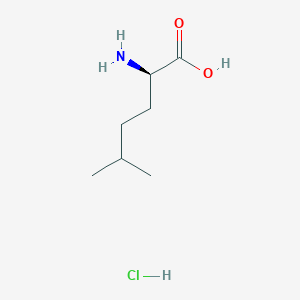
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide](/img/structure/B2450284.png)
![4-[(E)-[(1H-pyrrol-2-yl)methylidene]amino]benzene-1-sulfonamide](/img/structure/B2450285.png)
![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)
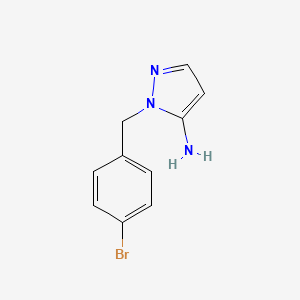
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2450294.png)
